Ácido (3-fluoro-2-(hidroximetil)fenil)borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

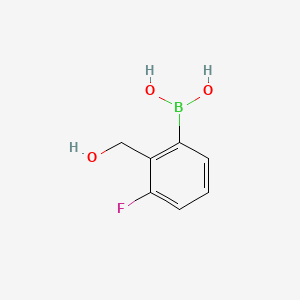

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a hydroxymethyl group

Aplicaciones Científicas De Investigación

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Biology: The compound is explored for its potential in biological assays and as a probe for studying enzyme activities.

Mecanismo De Acción

- The primary target of 3-Fluoro-2-(hydroxymethyl)phenylboronic acid is not explicitly documented in the available literature. However, boronic acids are commonly used in Suzuki–Miyaura cross-coupling reactions, where they participate as nucleophilic partners in the formation of carbon–carbon bonds with palladium catalysts .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid plays a significant role in biochemical reactions. It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

The effects of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the biochemical environment.

Molecular Mechanism

At the molecular level, (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the context of the biochemical reaction in which it is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and effects depend on the biochemical context.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid typically involves the reaction of 3-fluorobenzyl alcohol with boronic acid derivatives. One common method includes the use of triarylborane in the presence of a base, followed by hydrolysis to yield the desired boronic acid . The reaction is usually carried out under reflux conditions in an organic solvent such as toluene.

Industrial Production Methods: Industrial production of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products:

Oxidation: Phenols, quinones.

Reduction: Boronate esters, boranes.

Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Comparación Con Compuestos Similares

- (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

- (2-Fluoro-5-(hydroxymethyl)phenyl)boronic acid

- (3-Fluoro-2-methoxyphenyl)boronic acid

Comparison: (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is unique due to the specific positioning of the fluorine atom and hydroxymethyl group on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in cross-coupling reactions .

Actividad Biológica

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a potential candidate for therapeutic applications, particularly in cancer and bacterial infections.

- Molecular Formula : C7H8BFO3

- Molecular Weight : 171.95 g/mol

- CAS Number : 1246633-55-5

The biological activity of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial in its interactions with enzymes and receptors, facilitating the modulation of various biochemical pathways. The hydroxymethyl group enhances its solubility and reactivity, allowing for effective cellular uptake and target engagement.

Anticancer Activity

Research indicates that boronic acids, including (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, exhibit significant anticancer properties. These compounds can inhibit the growth of various cancer cell lines by interfering with critical cellular processes such as apoptosis and cell cycle progression.

- Case Study on Breast Cancer : A study demonstrated that boronic acid derivatives could enhance the bioavailability of existing anticancer drugs like fulvestrant. The modification with boronic acid reduced first-pass metabolism and improved drug efficacy against estrogen receptor-positive breast cancer cells .

- Mechanism : The mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells .

Antibacterial Activity

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid has shown promising antibacterial activity, particularly against resistant strains of bacteria.

- Inhibition of β-lactamases : This compound acts as a β-lactamase inhibitor, which is crucial for overcoming antibiotic resistance in Gram-negative bacteria. It binds covalently to serine residues in the active site of β-lactamases, thereby preventing the breakdown of β-lactam antibiotics .

- Case Study on Pseudomonas aeruginosa : In vitro studies revealed that this compound effectively inhibited biofilm formation by Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections .

Comparative Analysis

The following table summarizes the biological activities of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid compared to other boronic acids:

| Compound | Anticancer Activity | Antibacterial Activity | Mechanism |

|---|---|---|---|

| (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid | Significant | Effective against resistant strains | Inhibits proteasome; β-lactamase inhibition |

| Boronic Acid A | Moderate | Limited | Cytotoxic effects; non-specific |

| Boronic Acid B | High | High | Targeted enzyme inhibition; biofilm disruption |

Propiedades

IUPAC Name |

[3-fluoro-2-(hydroxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZUUOCXJIJMBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.